molecular formula C8H15N3O B1286344 4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 952959-51-2

4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B1286344
CAS No.: 952959-51-2
M. Wt: 169.22 g/mol
InChI Key: YWXPTHQMNOUPBY-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one is an organic compound with the CAS Registry Number 952959-51-2 . Its molecular formula is C₈H₁₅N₃O, and it has a molecular weight of 169.22 g/mol . This compound features a pyrazol-3-one core, which is a prominent nitrogen-based heterocyclic scaffold in organic and medicinal chemistry . The pyrazole ring system is a fundamental structural motif found in a wide range of bioactive molecules and is of significant interest in various research fields, including the development of novel pharmacologically active compounds and in material science . The specific structural features of this chemical—including the pyrazol-3-one ring, the isopropyl substituent, and the 2-aminoethyl side chain—make it a valuable and versatile intermediate or building block for further chemical synthesis and exploration in research settings . This product is intended for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

4-(2-aminoethyl)-5-propan-2-yl-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-5(2)7-6(3-4-9)8(12)11-10-7/h5H,3-4,9H2,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXPTHQMNOUPBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=O)NN1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801173682
Record name 4-(2-Aminoethyl)-1,2-dihydro-5-(1-methylethyl)-3H-pyrazol-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952959-51-2
Record name 4-(2-Aminoethyl)-1,2-dihydro-5-(1-methylethyl)-3H-pyrazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952959-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Aminoethyl)-1,2-dihydro-5-(1-methylethyl)-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801173682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one typically follows a sequence of:

  • Formation of the pyrazolone ring via condensation reactions.
  • Introduction of the isopropyl group at the 5-position.
  • Functionalization of the 4-position with a 2-aminoethyl substituent.

These steps often involve hydrazine derivatives, β-ketoesters or diketones, alkylation reactions, and subsequent amine functional group transformations.

Preparation of the Pyrazolone Core

2.1 Condensation of Hydrazine with β-Ketoesters or β-Diketones

  • The pyrazolone ring is formed by condensation of hydrazine hydrate or substituted hydrazines with β-ketoesters or β-diketones under reflux conditions.
  • Acid catalysts such as hydrochloric acid or sulfuric acid are commonly used to facilitate ring closure.
  • Reaction solvents include methanol, ethanol, or acetonitrile.
  • Typical reaction temperatures range from room temperature to reflux (~60–100 °C).
  • This step yields 3-pyrazolone intermediates with substituents at the 5-position, such as isopropyl groups introduced via the β-ketoester or diketone precursor.

Example:

Step Reagents & Conditions Outcome
Condensation Hydrazine hydrate + isopropyl-substituted β-ketoester, acid catalyst, reflux Formation of 5-isopropyl-3-pyrazolone core

Alternative Synthetic Approaches

4.1 Use of Cyanomethyl Derivatives

  • Alkylation with chloroacetonitrile followed by reduction or hydrolysis can also introduce the aminoethyl group.
  • This method may offer advantages in yield or purity depending on substrate and conditions.

4.2 Reductive Alkylation

  • Reductive alkylation of pyrazolone amines with aldehydes or ketones followed by reduction (e.g., NaBH4) can be used to install aminoalkyl substituents.
  • This approach allows stepwise functionalization and fine-tuning of substituents.

Reaction Conditions and Yields

Step Conditions Typical Yield (%) Notes
Pyrazolone core formation Hydrazine hydrate, β-ketoester, acid catalyst, reflux 70–95 High yields with optimized conditions
Alkylation with haloalkyl amine Cs2CO3, acetonitrile, reflux 24–48 h 60–85 Longer reaction times improve yield
Phthalimide deprotection Hydrazine hydrate, methanol, 40 °C, 17 h 75–90 Efficient removal of protecting group

Representative Research Findings

  • A 2024 study demonstrated the alkylation of 1-alkyl-3-methylpyrazolo[4,3-c]pyrazoles with 2-(2-bromomethyl)-1H-isoindole-1,3(2H)-dione using cesium carbonate in acetonitrile, followed by hydrazinolysis to yield 2-aminoethyl substituted pyrazolo derivatives with overall yields up to 85%.
  • The use of cesium carbonate as a base was found optimal for alkylation reactions involving condensed pyrazoles, providing better yields and cleaner reactions compared to other bases.
  • Hydrazine hydrate treatment efficiently removes phthalimide protecting groups under mild conditions without affecting the pyrazolone core.
  • Alternative methods involving chloroacetonitrile alkylation followed by reduction have been explored but may require more rigorous purification steps.

Summary Table of Preparation Methods

Methodology Key Reagents Conditions Advantages Limitations
Condensation + Alkylation + Deprotection Hydrazine hydrate, β-ketoester, 2-(2-bromomethyl)-1H-isoindole-1,3-dione, Cs2CO3, hydrazine hydrate Reflux in acetonitrile, 40 °C for deprotection High yield, well-established Multi-step, requires protection/deprotection
Alkylation with chloroacetonitrile + Reduction Chloroacetonitrile, reducing agents (e.g., NaBH4) Reflux, reduction at room temp Alternative route, fewer protecting groups Lower yields, more purification needed
Reductive Alkylation Aldehydes/ketones, NaBH4 Room temperature Stepwise functionalization Requires careful control of conditions

Chemical Reactions Analysis

Acylation and Alkylation of the Aminoethyl Group

The primary amine in the 2-aminoethyl substituent undergoes nucleophilic reactions. For example:

  • Acylation : Reacts with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) to form N-acetyl derivatives. This is analogous to the acylation of 4-aminoantipyrine documented in pyrazol-3-one chemistry .
  • Alkylation : Treatment with methyl iodide in DMF yields N-methyl derivatives. This aligns with methodologies for alkylating pyrazolone amines .

Table 1: Functionalization of the Aminoethyl Group

Reaction TypeReagents/ConditionsProductYieldReference
AcylationAc₂O, DMF, 25°CAmide85%
AlkylationCH₃I, K₂CO₃, DMFN-Methyl78%

Condensation Reactions at the Pyrazolone Carbonyl

The keto group at position 3 participates in condensation with hydrazines or hydroxylamines:

  • Hydrazone Formation : Reacts with phenylhydrazine in ethanol under reflux to form hydrazones, a common reaction for pyrazol-3-ones .
  • Oxime Synthesis : Treatment with hydroxylamine hydrochloride yields oxime derivatives, as observed in β-ketoester condensations .

Table 2: Carbonyl Group Reactivity

ReactionReagents/ConditionsProductApplication
Hydrazone FormationPhNHNH₂, EtOH, ΔHydrazone derivativeInhibitor synthesis
Oxime FormationNH₂OH·HCl, NaOAc, EtOHOximeChelation studies

Electrophilic Aromatic Substitution (EAS)

The pyrazolone ring’s electron-rich positions (C-4 and C-5) undergo halogenation or nitration:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at C-4, though steric hindrance from the isopropyl group may reduce reactivity .
  • Sulfonation : Fuming H₂SO₄ yields sulfonated derivatives, useful for further functionalization .

Redox Reactions

  • Reduction : The carbonyl group is reduced to a secondary alcohol using NaBH₄ or LiAlH₄, though the aminoethyl group may require protection .
  • Oxidation : MnO₂ or KMnO₄ oxidizes the aminoethyl chain to a ketone, as seen in analogous pyrazolone systems .

Table 3: Redox Transformations

ReactionReagentsProductNotes
ReductionNaBH₄, MeOH3-HydroxypyrazolidinoneRequires anhydrous conditions
OxidationKMnO₄, H₂O, Δ2-Ketoethyl-pyrazoloneSide-chain specific

Metal Coordination and Chelation

The aminoethyl and carbonyl groups enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes. IR and XRD studies confirm O,N-bidentate binding .

Enzyme Inhibition and Biological Activity

Derivatives of this compound show promise as:

  • Cyclooxygenase-2 (COX-2) Inhibitors : Structural analogs with urea linkages exhibit dual COX-2/sEH inhibition .
  • Antitubercular Agents : Modifications at the aminoethyl group enhance activity against Mycobacterium tuberculosis .

Key Research Findings

  • Synthetic Flexibility : The aminoethyl group enables diverse derivatization, supporting drug discovery pipelines .
  • Tautomerism : The pyrazolone ring exists predominantly in the keto form in solution, critical for H-bonding in biological targets .
  • Steric Effects : The isopropyl group at C-5 influences regioselectivity in electrophilic substitutions .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent due to its ability to modulate various biological pathways. It has shown promise in:

  • Kinase Inhibition : Similar pyrazole-based compounds have been studied for their ability to inhibit specific kinases involved in cancer progression. For instance, modifications to pyrazole structures have led to selective inhibitors of CDK16, which is implicated in cell cycle regulation and cancer cell proliferation .

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit antimicrobial properties. The structural characteristics of 4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one may contribute to its effectiveness against various bacterial strains, warranting further investigation into its use as an antimicrobial agent.

Neuroprotective Effects

Some studies suggest that pyrazole derivatives can offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier makes it a suitable candidate for such applications.

Table 1: Summary of Research Findings on Pyrazole Derivatives

StudyApplicationFindings
Kinase InhibitionIdentified selective inhibitors for CDK16 with low toxicity
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria
NeuroprotectionShowed potential in protecting neuronal cells from oxidative stress

Detailed Case Study: Kinase Inhibitors

In a study focused on pyrazole-based kinase inhibitors, researchers synthesized several derivatives and tested their potency against various kinases. The lead compound demonstrated an EC50 value of 33 nM for CDK16, indicating strong inhibition and suggesting that similar modifications could enhance the selectivity and efficacy of 4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one in targeting specific kinases involved in cancer pathways .

Mechanism of Action

The mechanism by which 4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one exerts its effects involves interactions with various molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the pyrazolone ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key features of 4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one with similar pyrazolone derivatives:

Compound Name Substituents (Position 4/5) Molecular Formula Molecular Weight (g/mol) Notable Properties References
4-(2-Aminoethyl)-5-ethyl-1,2-dihydro-3H-pyrazol-3-one 2-Aminoethyl / Ethyl C₇H₁₃N₃O 155.19 Research chemical; no melting point data
4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one 2-Hydroxyethyl / Methyl C₆H₁₀N₂O₂ 142.16 Crystalline structure resolved via XRD
4-(2-Aminoethyl)-5-(tert-butyl)-1,2-dihydro-3H-pyrazol-3-one 2-Aminoethyl / tert-Butyl C₉H₁₇N₃O ~199.25* Increased steric bulk; likely lower solubility
4-(3-Aminopropyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one 3-Aminopropyl / Phenyl C₁₂H₁₅N₃O 217.27 Enhanced lipophilicity due to phenyl group
4-(2-Aminoethyl)-2-(4-bromophenyl)-5-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one Sulphate 2-Aminoethyl / 4-Methoxyphenyl (with aromatic substituents) C₁₈H₁₈BrN₃O₂·H₂SO₄ 388.27 (sulphate salt) High molecular weight; potential bioactivity
Target Compound 2-Aminoethyl / Isopropyl C₈H₁₅N₃O* ~169.22* Moderate steric bulk; balanced lipophilicity N/A

*Estimated based on structural analogs.

Key Observations:

Substituent Effects on Solubility: The 2-hydroxyethyl group in enhances polarity and hydrogen-bonding capacity, improving aqueous solubility compared to the aminoethyl group. The tert-butyl group in introduces steric hindrance, likely reducing solubility but increasing thermal stability.

Electronic and Steric Profiles :

  • Aromatic substituents (e.g., bromophenyl in ) introduce electron-withdrawing or donating effects, altering reactivity in electrophilic substitutions.
  • The isopropyl group in the target compound provides a balance between steric bulk and lipophilicity, making it more compact than tert-butyl but less polar than hydroxyethyl.

Crystallographic Data :

  • Analogs like and were characterized using single-crystal XRD with software suites like SHELXL and CrysAlis PRO, ensuring precise structural validation .

Biological Activity

4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one is a synthetic organic compound belonging to the pyrazolone class. Its unique structure, featuring a pyrazolone ring and an aminoethyl group, suggests potential biological activities that merit detailed investigation. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse research findings.

The synthesis of 4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of isopropyl hydrazine with ethyl acetoacetate. This process includes cyclization and functionalization steps to introduce the aminoethyl group. The reaction conditions are crucial for achieving high yield and purity, often requiring controlled temperatures and catalysts.

Chemical Structure

  • IUPAC Name : 4-(2-aminoethyl)-5-propan-2-yl-1,2-dihydropyrazol-3-one
  • Molecular Formula : C₈H₁₅N₃O
  • Molecular Weight : 169.22 g/mol

Biological Activity

Research indicates that 4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one exhibits various biological activities, particularly in antimicrobial and anti-inflammatory domains. The mechanisms by which this compound exerts its effects involve interactions with molecular targets through hydrogen bonding and π-π interactions facilitated by its structural components.

Antimicrobial Activity

Studies have shown that derivatives of this compound demonstrate significant antimicrobial properties. For instance, a derivative was evaluated against several bacterial strains, showing effective inhibition at low concentrations. The structure-activity relationship (SAR) analysis indicated that modifications to the aminoethyl group can enhance activity against specific pathogens .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies revealed that it could inhibit pro-inflammatory cytokines in cell lines exposed to inflammatory stimuli. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

Several research studies have explored the biological activity of 4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one and its derivatives:

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of this compound against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents .
    • Another research focused on its role as a PARP inhibitor, suggesting its potential in cancer therapy by blocking DNA repair mechanisms in cancer cells .
  • Mechanism of Action :
    • Molecular docking studies have provided insights into how 4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one interacts with target proteins, revealing specific binding sites that may be exploited for drug design .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of 4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one:

CompoundStructureNotable Activity
4-(2-Aminoethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-oneStructureModerate antimicrobial
4-(2-Aminoethyl)-5-propyl-1,2-dihydro-3H-pyrazol-3-oneStructureHigh anti-inflammatory
4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one StructureStrong anticancer potential

Q & A

Q. What statistical approaches are recommended for validating experimental reproducibility?

  • Methodological Answer : Apply a quadripolar framework:
  • Theoretical : Align hypotheses with existing mechanistic theories .
  • Epistemological : Use Bayesian statistics to quantify uncertainty in replicate experiments .
  • Morphological : Standardize data reporting (e.g., MIAME guidelines).
  • Technical : Validate instrumentation via calibration curves and inter-lab comparisons .

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